Meconin as Predominant Urinary Metabolite vs. Cotarnine and Hydrocotarnine in Multi-Species Noscapine Metabolism
In a comparative metabolic fate study of noscapine across three species, Meconin was consistently the major urinary metabolite, accounting for 3% (rat), 8% (rabbit), and 2% (human) of the administered dose within the first 24 hours, with one human subject excreting up to 22% of the dose as Meconin. In contrast, cotarnine bases were excreted at levels comparable to Meconin only in rats, but at significantly lesser extents in rabbits and humans. Hydrocotarnine and unchanged noscapine were excreted at less than 1% of the dose across all species [1].
| Evidence Dimension | Urinary excretion (% of administered noscapine dose, 0–24 h) |
|---|---|
| Target Compound Data | Rat: ~3%; Rabbit: ~8%; Human: ~2% (one subject 22%) |
| Comparator Or Baseline | Cotarnine: ≤ Meconine levels in rat, lesser in rabbit/human; Hydrocotarnine: <1% dose all species |
| Quantified Difference | Meconin > Cotarnine in human and rabbit; Meconin >> Hydrocotarnine (≥2–8× higher) |
| Conditions | In vivo metabolic study; urine collection 0–24 h post noscapine administration; quantification by mass fragmentography (chemical ionization GC-MS) |
Why This Matters
The higher and species-consistent urinary excretion of Meconin compared to structurally related noscapine metabolites directly informs selection for forensic biomarker applications where detection sensitivity and reliability are paramount.
- [1] Tsunoda N, Yoshimura H. Metabolic fate of noscapine. II. Isolation and identification of novel metabolites produced by C-C bond cleavage. Xenobiotica. 1979;9(3):181-187. PMID: 473793. DOI: 10.3109/00498257909038719. View Source
